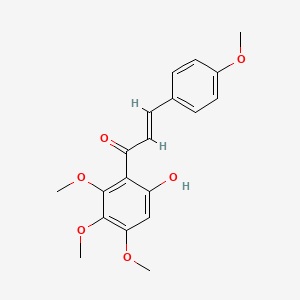

SARS-CoV-2 3CLpro-IN-23

Description

Properties

CAS No. |

3877-67-6 |

|---|---|

Molecular Formula |

C19H20O6 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C19H20O6/c1-22-13-8-5-12(6-9-13)7-10-14(20)17-15(21)11-16(23-2)18(24-3)19(17)25-4/h5-11,21H,1-4H3/b10-7+ |

InChI Key |

FRISOFZUHCOQEC-JXMROGBWSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)OC)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)OC)OC |

Other CAS No. |

3877-67-6 |

Origin of Product |

United States |

Foundational & Exploratory

Initial Characterization of a Novel SARS-CoV-2 3CLpro Inhibitor: A Technical Guide

This technical guide provides a comprehensive overview of the initial characterization of a novel hypothetical inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), herein referred to as HI-23 . The 3CLpro, also known as the main protease (Mpro), is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, detailing the experimental protocols, data interpretation, and visualization of the characterization workflow.

Data Presentation: Summary of Quantitative Data for HI-23

The initial characterization of HI-23 involves determining its potency against the viral protease, its efficacy in a cellular environment, and its safety profile. The following tables summarize the hypothetical quantitative data obtained for HI-23.

Table 1: Biochemical Activity of HI-23 against SARS-CoV-2 3CLpro

| Parameter | Value (µM) | Description |

| IC50 | 0.5 ± 0.1 | The half-maximal inhibitory concentration, indicating the potency of the inhibitor against the purified enzyme. |

| Ki | 0.2 ± 0.05 | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. |

Table 2: Antiviral and Cytotoxic Profile of HI-23

| Parameter | Value (µM) | Description |

| EC50 | 2.5 ± 0.5 | The half-maximal effective concentration, representing the concentration at which the inhibitor shows 50% of its maximal antiviral effect in a cell-based assay.[6] |

| CC50 | > 50 | The half-maximal cytotoxic concentration, indicating the concentration at which the inhibitor causes 50% cell death.[7][8] |

| Selectivity Index (SI) | > 20 | Calculated as CC50/EC50, a measure of the inhibitor's therapeutic window. |

Experimental Protocols

Detailed methodologies for the key experiments performed in the initial characterization of HI-23 are provided below.

Biochemical Inhibition Assay: Fluorescence Resonance Energy Transfer (FRET)

This assay is used to determine the IC50 value of an inhibitor against the purified SARS-CoV-2 3CLpro.[9][10][11][12]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) at its ends.[9][13] In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.[13] The presence of an inhibitor prevents this cleavage, resulting in a reduced fluorescence signal.

Protocol:

-

Reagents and Materials:

-

Procedure:

-

Prepare serial dilutions of HI-23 in the assay buffer.

-

In a 96-well plate, add 5 µL of the compound dilutions to the sample wells. Add 5 µL of DMSO to the control wells.[11]

-

Add 93 µL of the 3CLpro enzyme solution (e.g., 15 nM final concentration) to each well and incubate for a specified time (e.g., 60 minutes) at room temperature.[9]

-

Initiate the reaction by adding 2 µL of the FRET substrate (e.g., 25 µM final concentration).[9]

-

Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.[9]

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal increase.

-

Determine the percent inhibition for each concentration of HI-23 relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

-

Enzyme Kinetics

To determine the inhibition constant (Ki) and the mechanism of inhibition, kinetic studies are performed.

Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive) and the Ki value can be determined.

Protocol:

-

Procedure:

-

Perform the FRET assay as described above, but with varying concentrations of both the FRET substrate and HI-23.

-

For each concentration of HI-23, measure the initial reaction velocity at several substrate concentrations.

-

-

Data Analysis:

-

Generate Lineweaver-Burk or Michaelis-Menten plots of the data.

-

Analyze the plots to determine the type of inhibition. For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation or by fitting the data to the appropriate kinetic models.[10]

-

Cell-based Antiviral Assay: Cytopathic Effect (CPE) Inhibition

This assay evaluates the ability of the inhibitor to protect host cells from virus-induced cell death.[15]

Principle: Many viruses, including SARS-CoV-2, cause a cytopathic effect (CPE), which is a visible morphological change in the host cells leading to cell death. An effective antiviral agent will prevent or reduce the CPE.

Protocol:

-

Reagents and Materials:

-

Procedure:

-

Seed the host cells in a 96-well plate and allow them to form a confluent monolayer.

-

Prepare serial dilutions of HI-23 in cell culture medium.

-

Remove the growth medium from the cells and add the diluted compound. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI), except for the "cells only" control.

-

Incubate the plate for a period sufficient to observe CPE (e.g., 3-5 days).

-

Assess cell viability by adding a cell viability reagent and measuring the absorbance or fluorescence according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the "cells only" and "virus control" wells.

-

Plot the percentage of CPE inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.

-

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the concentration at which the compound itself is toxic to the cells.[7][8]

Principle: The cytotoxicity assay measures the effect of the compound on the viability of uninfected host cells.

Protocol:

-

Procedure:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the "cells only" control (no compound).

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 value.[7]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows in the characterization of HI-23.

Caption: Overall workflow for the initial characterization of HI-23.

Caption: Workflow for the FRET-based biochemical inhibition assay.

Caption: Parallel workflow for cell-based antiviral and cytotoxicity assays.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 7. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Genesis of a SARS-CoV-2 Main Protease Inhibitor: A Technical Guide to Discovery and Isolation

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the comprehensive workflow for the discovery, isolation, and characterization of novel inhibitors targeting the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral life cycle. While this document is a broad technical overview, it is framed to be applicable to the development of a specific inhibitor, herein referred to as a "novel lead compound," as no publicly available data exists for a compound designated "SARS-CoV-2 3CLpro-IN-23" at the time of this writing.

The strategies and methodologies detailed below represent a synthesis of current approaches in the field, providing a robust framework for identifying and advancing potent antiviral candidates.

High-Throughput Screening for 3CLpro Inhibitors

The initial phase in the discovery of a novel 3CLpro inhibitor typically involves high-throughput screening (HTS) of large chemical libraries to identify initial "hit" compounds. These libraries can comprise approved drugs, investigational compounds, natural products, and other bioactive molecules.[1]

A common and effective method for HTS is the Fluorescence Resonance Energy Transfer (FRET)-based assay .[2] This assay utilizes a synthetic peptide substrate that mimics the 3CLpro cleavage site, flanked by a fluorophore and a quencher. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in a measurable increase in fluorescence. The presence of an inhibitor prevents this cleavage, thus keeping the fluorescence signal low.

Another approach is the use of cell-based screening assays . For instance, a split-GFP complementation system can be engineered where the two halves of a Green Fluorescent Protein (GFP) are separated by a 3CLpro cleavage site.[3][4] In the presence of active 3CLpro, the GFP is cleaved, and no fluorescence is observed. An effective inhibitor prevents cleavage, allowing the GFP to reconstitute and fluoresce.[3][4] This method has the advantage of assessing compound activity within a cellular environment.[3][4]

The following diagram illustrates a typical HTS workflow:

Experimental Protocols

Recombinant SARS-CoV-2 3CLpro Expression and Purification

-

Gene Synthesis and Cloning : The gene sequence for SARS-CoV-2 3CLpro is synthesized and cloned into an appropriate expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

-

Protein Expression : The expression vector is transformed into a suitable bacterial host, such as E. coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification : The bacterial cells are harvested and lysed. The 3CLpro is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to obtain a highly pure and active enzyme.

FRET-based Enzymatic Assay

-

Assay Buffer : Prepare an assay buffer, typically containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, and 1 mM EDTA.[5]

-

Enzyme and Substrate : The recombinant 3CLpro is diluted in the assay buffer to a final concentration of approximately 50-60 nM.[5][6] A fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) is used at a concentration below its Michaelis constant (Km), often around 15 µM.[5][6]

-

Inhibition Assay :

-

Dispense the test compounds at various concentrations into a 384-well plate.

-

Add the 3CLpro enzyme to each well and incubate for a defined period (e.g., 60 minutes at 37°C) to allow for compound binding.[5]

-

Initiate the enzymatic reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths are specific to the fluorophore/quencher pair, e.g., 340/490 nm for Edans).

-

-

Data Analysis : The initial reaction velocities are calculated. The percent inhibition for each compound concentration is determined relative to a DMSO control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable equation.

Cell-based Antiviral Assay (Cytopathic Effect - CPE Assay)

-

Cell Culture : Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and grown to confluence.

-

Compound Treatment and Infection : The cells are pre-treated with serial dilutions of the test compounds for a short period (e.g., 1-2 hours). Subsequently, the cells are infected with a known titer of SARS-CoV-2.

-

Incubation : The plates are incubated for 48-72 hours to allow for viral replication and the development of cytopathic effects.

-

Assessment of Cell Viability : The protective effect of the compound is assessed by measuring cell viability using a reagent such as CellTiter-Glo or by staining with crystal violet.

-

Data Analysis : The half-maximal effective concentration (EC50), the concentration at which 50% of the cytopathic effect is inhibited, is determined from the dose-response curve. The 50% cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Quantitative Data for Novel 3CLpro Inhibitors

The following table summarizes the inhibitory activities of several recently identified SARS-CoV-2 3CLpro inhibitors, which can serve as a benchmark for a newly discovered compound.

| Compound Name/ID | Assay Type | IC50 (µM) | EC50 (µM) | Notes | Reference |

| Walrycin B | Enzymatic (FRET) | 0.26 | - | Identified from a screen of bioactive compounds. | [1] |

| Z-FA-FMK | Enzymatic (FRET) | 11.39 | 0.13 | A known protease inhibitor. | [1] |

| PF-00835231 | Enzymatic (Ki) | 0.00027 | - | A potent inhibitor developed by Pfizer. | [7] |

| Myricetin | Enzymatic (FRET) | < 1 | - | A natural product found to be a covalent inhibitor. | [5] |

| Thymoquinone | Enzymatic | 10.26 | 6.14 µg/mL | Isolated from Nigella sativa. | [8] |

| Gardenin A | Enzymatic | - | - | Isolated from Psiadia punctulata, showed 73.8% inhibition. | [8] |

| E24 | Enzymatic (FRET) | - | 0.844 | A 2-phenyl-1,2-benzoselenazol-3-one derivative. | [9] |

Mechanism of Action: Covalent vs. Non-covalent Inhibition

The mechanism by which an inhibitor binds to 3CLpro is a critical aspect of its characterization. Inhibitors can be broadly classified as covalent or non-covalent.

-

Covalent inhibitors form a chemical bond with a residue in the enzyme's active site, typically the catalytic cysteine (Cys145).[10] This leads to irreversible or slowly reversible inhibition.

-

Non-covalent inhibitors bind to the active site through weaker interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This binding is reversible.

The following diagram illustrates the interaction of these two types of inhibitors with the 3CLpro active site.

Conclusion

The discovery and isolation of a novel SARS-CoV-2 3CLpro inhibitor is a multi-step process that begins with broad screening and progresses through detailed biochemical and cellular characterization. The methodologies outlined in this guide provide a foundational framework for these efforts. The ultimate goal is the identification of a lead compound with high potency, selectivity, and favorable pharmacokinetic properties, which can then be advanced into preclinical and clinical development as a potential therapeutic for COVID-19.

References

- 1. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of SARS-CoV-2 3CLpro Inhibitors by Virtual Screening Methods, FRET Detection, and CPE Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling SARS-CoV-2 3CLpro-IN-23: A Natural Compound from Citrus depressa

An In-depth Technical Guide on the Source, Origin, and Characterization of a Potential Antiviral Agent

This technical guide provides a comprehensive overview of the source, natural origin, and scientific characterization of the compound designated as SARS-CoV-2 3CLpro-IN-23. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics for COVID-19.

Executive Summary

This compound, also identified as Compound Cd3, is a natural product isolated from the fruit of Citrus depressa, a small, green citrus fruit native to Taiwan and Okinawa.[1][2] Chemically, it is known as 2'-hydroxy-4,4',5',6'-tetramethoxychalcone. While commercially available under the designation of a SARS-CoV-2 3CL protease (3CLpro) inhibitor, current peer-reviewed scientific literature has primarily focused on its potent inhibitory activity against the SARS-CoV-2 spike protein. This guide will detail its natural source, the methodologies for its isolation and characterization, and present the available quantitative data on its bioactivity. Furthermore, it will address the broader context of chalcones as potential inhibitors of the SARS-CoV-2 3CL protease.

Natural Origin and Source

This compound (Compound Cd3) is a polymethoxyflavone of natural origin, extracted from the fruit of Citrus depressa Hayata. [1][3] This plant is traditionally used in Taiwanese medicine.[3] The isolation of this compound is part of a broader effort to identify antiviral agents from natural sources, with a focus on traditional medicinal plants.

Physicochemical Properties

| Property | Value |

| Compound Name | This compound; Compound Cd3 |

| Systematic Name | 2'-hydroxy-4,4',5',6'-tetramethoxychalcone |

| Molecular Formula | C19H20O6 |

| Molecular Weight | 344.36 g/mol |

| Source | Citrus depressa |

Experimental Protocols

The following experimental protocols are summarized from the primary research that successfully isolated and characterized Compound Cd3.

Isolation of Compound Cd3 from Citrus depressa

The isolation of 2'-hydroxy-4,4',5',6'-tetramethoxychalcone (Compound Cd3) from Citrus depressa follows a multi-step extraction and chromatographic process.

-

Extraction: The dried fruits of Citrus depressa are subjected to extraction with a suitable organic solvent, such as methanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then partitioned between ethyl acetate and water. The ethyl acetate layer, containing compounds of medium polarity, is collected for further separation.

-

Chromatography: The ethyl acetate fraction is subjected to multiple rounds of column chromatography, typically using silica gel and a gradient of organic solvents (e.g., n-hexane and ethyl acetate), to separate the mixture into fractions of increasing polarity.

-

Purification: Fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure Compound Cd3.

Bioactivity Assessment: Inhibition of SARS-CoV-2 Spike Protein

The primary documented bioactivity of Compound Cd3 is its ability to inhibit the binding of the SARS-CoV-2 spike protein to the human angiotensin-converting enzyme 2 (hACE2) receptor.[3]

-

ELISA-based Spike Protein Binding Assay: This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compound. Recombinant spike protein variants are coated onto ELISA plates, followed by the addition of the compound at various concentrations and then biotinylated hACE2. The extent of hACE2 binding is quantified using a streptavidin-HRP conjugate and a colorimetric substrate.

-

Surface Plasmon Resonance (SPR): SPR is employed to measure the binding affinity (dissociation constant, KD) and kinetics of the interaction between Compound Cd3 and the spike protein. The spike protein is immobilized on a sensor chip, and a solution of the compound is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is monitored in real-time.

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound (Compound Cd3) against the SARS-CoV-2 spike protein.

| Target | Assay | Parameter | Value | Reference |

| SARS-CoV-2 Spike Protein (Omicron BA.4/5) | ELISA | IC50 | Not explicitly reported for pure Cd3, but the crude extract and ethyl acetate layer showed IC50 values of 77.4 µg/mL and 100 µg/mL, respectively. | [3] |

| SARS-CoV-2 Spike Protein (Omicron BA.4/5) | SPR | KD | 0.79 µM | [3] |

Activity as a 3CL Protease Inhibitor

While commercially designated as "this compound," the primary peer-reviewed publication on Compound Cd3 from Citrus depressa does not contain experimental data on its inhibitory activity against the SARS-CoV-2 3CL protease.[3]

However, the chemical scaffold of Compound Cd3, a chalcone, belongs to a class of compounds that has been investigated for its potential to inhibit the SARS-CoV-2 3CL protease.[4][5] Chalcones are known to exhibit a wide range of biological activities, and several in silico and in vitro studies have suggested that certain chalcone derivatives can bind to the active site of the 3CL protease and inhibit its function.[4][5]

Conclusion

This compound (Compound Cd3), identified as 2'-hydroxy-4,4',5',6'-tetramethoxychalcone, is a natural product isolated from Citrus depressa. While its commercial name suggests activity against the 3CL protease, the current body of peer-reviewed scientific literature provides robust evidence for its role as an inhibitor of the SARS-CoV-2 spike protein, with a measured binding affinity in the sub-micromolar range. The broader class of chalcones, to which this compound belongs, has shown potential as 3CL protease inhibitors, suggesting a plausible, yet unconfirmed, dual-target activity for this compound. Further research is warranted to experimentally evaluate the direct inhibitory effects of 2'-hydroxy-4,4',5',6'-tetramethoxychalcone on the SARS-CoV-2 3CL protease to substantiate its commercial designation and fully elucidate its antiviral potential.

References

- 1. Polymethoxyflavone from Citrus depressa as an inhibitor against various variants of SARS-CoV-2 spike protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of activity of chalcone compounds as inhibitors of 3-chymotrypsin like protease (3CLPro) of SARS-CoV-2: in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Chalcone-Based Hybrid Structures as High Affinity and Site-Specific Inhibitors against SARS-CoV-2: A Comprehensive Structural Analysis Based on Various Host-Based and Viral Targets [mdpi.com]

Preliminary In-Silico Analysis of a Novel SARS-CoV-2 3CLpro Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following in-depth technical guide outlines a representative preliminary in-silico analysis of a novel inhibitor, designated here as IN-23, targeting the SARS-CoV-2 3C-like protease (3CLpro). As there is no publicly available data for a compound specifically named "IN-23," this document serves as a comprehensive methodological framework, utilizing established protocols and representative data from published studies on other novel SARS-CoV-2 3CLpro inhibitors to illustrate the analytical process.

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the rapid development of effective antiviral therapeutics. The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the virus's life cycle.[1][2] It is responsible for cleaving viral polyproteins into functional non-structural proteins, which are essential for viral replication.[3] The high degree of conservation of 3CLpro among coronaviruses and its dissimilarity to human proteases make it an attractive target for antiviral drug development.[4]

In-silico methods provide a rapid and cost-effective approach for the preliminary screening and characterization of potential inhibitors before their chemical synthesis and biological testing.[5] This guide details the standard computational workflow for evaluating a novel, hypothetical inhibitor, IN-23, against SARS-CoV-2 3CLpro. The described methodologies include molecular docking, molecular dynamics (MD) simulations, binding free energy calculations, and the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Experimental Protocols

This section provides detailed methodologies for the in-silico analysis of the interaction between IN-23 and SARS-CoV-2 3CLpro.

2.1. Protein and Ligand Preparation

-

Protein Structure Preparation: The three-dimensional crystal structure of SARS-CoV-2 3CLpro is obtained from the Protein Data Bank (PDB). For this example, we will reference PDB ID: 6LU7.[3] Using molecular modeling software such as Biovia Discovery Studio, all water molecules and the native ligand are removed from the protein structure. The protein is then prepared by adding hydrogen atoms, assigning correct bond orders, and fixing any missing residues or atoms. The structure is subsequently energy-minimized using a force field like CHARMM36 to relieve any steric clashes.

-

Ligand Structure Preparation: The two-dimensional structure of the hypothetical inhibitor, IN-23, is drawn using a chemical drawing tool like ChemDraw. The structure is then converted to a 3D format. The ligand is prepared by adding hydrogen atoms, assigning appropriate atom types and charges, and minimizing its energy using a suitable force field (e.g., MMFF94).

2.2. Molecular Docking

Molecular docking is performed to predict the binding conformation and affinity of IN-23 within the active site of SARS-CoV-2 3CLpro.

-

Software: AutoDock Vina is a widely used open-source program for molecular docking.[6][7]

-

Grid Box Generation: A grid box is defined to encompass the active site of the 3CLpro. The dimensions and center of the grid box are determined based on the coordinates of the co-crystallized native inhibitor in the PDB structure to ensure the docking search is focused on the relevant binding pocket.

-

Docking Execution: The prepared protein and ligand files (in PDBQT format) are used as input for AutoDock Vina. The docking simulation is performed using a Lamarckian genetic algorithm. The exhaustiveness parameter, which controls the extent of the conformational search, is typically set to a high value to ensure a thorough exploration of the binding landscape. The top-ranked binding poses are saved for further analysis.

2.3. Molecular Dynamics (MD) Simulation

MD simulations are conducted to assess the stability of the IN-23-3CLpro complex and to observe the dynamic behavior of the ligand within the binding pocket over time.

-

Software: GROMACS is a versatile and widely used software package for performing MD simulations.[8]

-

System Setup: The docked complex of IN-23 and 3CLpro is placed in a cubic simulation box. The box is solvated with a water model (e.g., TIP3P). Counter-ions (Na+ or Cl-) are added to neutralize the system.

-

Energy Minimization: The energy of the entire system is minimized using the steepest descent algorithm to remove any unfavorable contacts.

-

Equilibration: The system undergoes a two-phase equilibration process.

-

NVT (isothermal-isochoric) ensemble: The system is heated to a constant temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent molecules to equilibrate around the protein-ligand complex.

-

NPT (isothermal-isobaric) ensemble: The system is brought to a constant pressure (e.g., 1 bar) while maintaining a constant temperature. This ensures the system reaches the correct density.

-

-

Production Run: A production MD simulation is run for a specified duration (e.g., 100 nanoseconds) under NPT conditions. The trajectory of the atoms is saved at regular intervals for analysis.[8]

2.4. Binding Free Energy Calculation

The binding free energy of the IN-23-3CLpro complex is calculated to provide a more accurate estimation of binding affinity than docking scores alone. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a common approach.

-

Methodology: The MM/GBSA method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvent model. Snapshots from the MD simulation trajectory are used to perform the calculations, averaging the energies over the simulation time.

2.5. In-Silico ADMET and Drug-Likeness Prediction

The ADMET properties of IN-23 are predicted to assess its potential as a drug candidate.

-

Tools: Web-based servers like pkCSM or SwissADME are used for these predictions.[9][10]

-

Properties Predicted:

-

Absorption: Human intestinal absorption, Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hepatotoxicity.

-

-

Drug-Likeness: The compound is evaluated based on established rules like Lipinski's Rule of Five to assess its oral bioavailability.[11]

Data Presentation

The quantitative data obtained from the in-silico analyses are summarized in the following tables. The values presented are representative examples based on published literature.

Table 1: Molecular Docking Results for IN-23 with SARS-CoV-2 3CLpro

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Thr26, His41, Cys44, Met49, Asn142, Gly143, Cys145, His163, His164, Glu166, Gln189 |

| Hydrogen Bonds | His41, Gly143, Cys145, Glu166 |

Table 2: MD Simulation Stability Metrics for the IN-23-3CLpro Complex

| Metric | Value |

| Root Mean Square Deviation (RMSD) of Protein Backbone | 1.5 ± 0.3 Å |

| Root Mean Square Fluctuation (RMSF) of Ligand | 0.8 ± 0.2 Å |

| Simulation Duration | 100 ns |

Table 3: Binding Free Energy Components for the IN-23-3CLpro Complex (MM/GBSA)

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.5 |

| Non-Polar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -34.6 |

Table 4: Predicted ADMET Properties of IN-23

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | 92 | High |

| BBB Permeability (logBB) | -0.5 | Low |

| CYP2D6 Inhibitor | No | Favorable |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| AMES Toxicity | No | Non-mutagenic |

| Hepatotoxicity | No | Non-toxic to the liver |

Table 5: Drug-Likeness Evaluation of IN-23 based on Lipinski's Rule of Five

| Property | Value | Rule (Violation if) | Status |

| Molecular Weight ( g/mol ) | 450 | > 500 | No Violation |

| LogP | 3.2 | > 5 | No Violation |

| Hydrogen Bond Donors | 2 | > 5 | No Violation |

| Hydrogen Bond Acceptors | 5 | > 10 | No Violation |

| Overall | Passes (0 Violations) |

Mandatory Visualizations

Caption: Workflow for the in-silico analysis of a novel inhibitor.

Caption: Inhibition of the SARS-CoV-2 3CLpro catalytic dyad.

Caption: Components of an in-silico ADMET analysis.

Conclusion

This technical guide outlines a comprehensive in-silico workflow for the preliminary evaluation of a novel inhibitor, exemplified by "IN-23," against the SARS-CoV-2 3CLpro. The described methodologies, from molecular docking and MD simulations to ADMET prediction, provide a robust framework for identifying and characterizing promising lead compounds. The representative data presented in the tables suggest that a compound with these characteristics would exhibit strong binding to the 3CLpro active site, form a stable complex, and possess favorable drug-like properties. Such findings would strongly support the advancement of the candidate inhibitor to in-vitro and in-vivo testing to validate its therapeutic potential.

References

- 1. dovepress.com [dovepress.com]

- 2. Identification of a novel inhibitor of SARS-CoV-2 3CL-PRO through virtual screening and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. In-silico study of approved drugs as potential inhibitors against 3CLpro and other viral proteins of CoVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico prediction of the inhibition of new molecules on SARS-CoV-2 3CL protease by using QSAR: PSOSVR approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. banglajol.info [banglajol.info]

- 7. Machine learning prediction of 3CLpro SARS-CoV-2 docking scores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a novel inhibitor of SARS-CoV-2 3CL-PRO through virtual screening and molecular dynamics simulation [PeerJ] [peerj.com]

- 9. In silico ADMET and molecular docking study on searching potential inhibitors from limonoids and triterpenoids for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

The Inexorable Inhibition: A Technical Guide to the Mechanism of Action of SARS-CoV-2 3CL Protease Inhibitors

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed examination of the mechanism by which small molecule inhibitors target the 3C-like protease (3CLpro), a critical enzyme in the life cycle of SARS-CoV-2. While the specific compound "SARS-CoV-2 3CLpro-IN-23" is not prominently documented in publicly available research, this document synthesizes data from a range of potent and well-characterized 3CLpro inhibitors to serve as a comprehensive technical resource. The principles and methodologies detailed herein are broadly applicable to the study of various 3CLpro inhibitors.

The SARS-CoV-2 3CL protease, also known as the main protease (Mpro), is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps).[1][2][3][4][5] This process is essential for viral replication, making 3CLpro a prime target for antiviral drug development.[1][3][4][5][6] The absence of a close human homologue to 3CLpro enhances its attractiveness as a drug target, suggesting a lower potential for off-target effects.[7][8]

Quantitative Inhibitory Activity

The potency of various inhibitors against SARS-CoV-2 3CLpro has been determined through a variety of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key metrics for evaluating their efficacy.

| Inhibitor | Assay Type | IC50 (μM) | EC50 (μM) | Reference |

| Walrycin B | Enzymatic Assay | 0.26 | - | [6][9] |

| PR-619 | Enzymatic Assay | 0.4 | - | [1] |

| MG-132 | Enzymatic Assay | 7.4 | 0.4 (Vero-E6) | [1] |

| Thioguanosine | Enzymatic Assay | - | 3.9 (Vero-E6) | [1] |

| WU-04 | Enzymatic Assay | 0.055 (SARS-CoV) | ~0.01 (Human cells) | [10] |

| Compound 13b | Enzymatic Assay | 0.7 | ~5 (Calu-3) | [8] |

| Compound 34 | Enzymatic Assay | 6.12 | - | [11] |

| Compound 36 | Enzymatic Assay | 4.47 | - | [11] |

| GC376 | Enzymatic Assay | 0.17 | 3.30 (Live virus) | [6][12] |

Mechanism of Inhibition: A Molecular Perspective

Inhibitors of SARS-CoV-2 3CLpro primarily act by binding to the enzyme's active site, thereby preventing it from processing the viral polyproteins.[3] The active site of 3CLpro features a catalytic dyad composed of Cysteine-145 and Histidine-41.[2][5] Many inhibitors are peptidomimetic and form a covalent bond with the catalytic Cys145, while others are non-covalent binders.[2][13][14]

The binding pocket of 3CLpro is typically divided into several subsites (S1', S1, S2, S4), which accommodate the amino acid residues of the substrate.[11][14] The design of effective inhibitors often involves creating molecules that fit snugly into these subsites and interact with key residues.

Below is a conceptual diagram illustrating the general mechanism of covalent inhibition of SARS-CoV-2 3CLpro.

Caption: Covalent inhibition of SARS-CoV-2 3CLpro.

Experimental Protocols

The identification and characterization of 3CLpro inhibitors rely on robust and sensitive assays. The following sections detail the methodologies for key experiments.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This is the most common method for measuring the enzymatic activity of 3CLpro and the potency of its inhibitors.

Principle: A synthetic peptide substrate containing a cleavage site for 3CLpro is flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Typical Protocol:

-

Reagents and Buffers:

-

SARS-CoV-2 3CLpro enzyme (recombinant).

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

-

Assay buffer: Typically 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Test compounds (inhibitors) dissolved in DMSO.

-

-

Procedure:

-

The reaction is typically performed in a 96- or 384-well plate format.

-

Add assay buffer to each well.

-

Add the test compound at various concentrations.

-

Add a fixed concentration of 3CLpro enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for a FRET-based 3CLpro inhibition assay.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Assay)

This assay measures the ability of a compound to protect host cells from virus-induced death.

Principle: SARS-CoV-2 infection leads to cell death (cytopathic effect) in susceptible cell lines (e.g., Vero-E6). An effective antiviral agent will inhibit viral replication and thus prevent or reduce CPE.

Typical Protocol:

-

Cell Culture:

-

Culture a suitable host cell line (e.g., Vero-E6) in appropriate media.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Infection and Treatment:

-

Prepare serial dilutions of the test compound.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period of time (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

-

Assessment of Cell Viability:

-

After incubation, measure cell viability using a suitable method, such as:

-

Crystal Violet Staining: Stains the adherent, viable cells. The amount of dye retained is proportional to the number of living cells.

-

MTT or MTS Assay: Measures the metabolic activity of viable cells.

-

-

-

Data Analysis:

-

Quantify the cell viability for each compound concentration.

-

Plot the percentage of cell protection against the logarithm of the compound concentration.

-

Determine the EC50 value, the concentration at which 50% of the cells are protected from CPE.

-

Concurrently, a cytotoxicity assay (CC50) is performed on uninfected cells to determine the compound's toxicity. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

-

Caption: Workflow for a cytopathic effect (CPE) assay.

Conclusion

The inhibition of SARS-CoV-2 3CL protease is a clinically validated strategy for the treatment of COVID-19. This guide has provided a technical overview of the mechanism of action of 3CLpro inhibitors, supported by quantitative data and detailed experimental protocols. The continued development of novel, potent, and selective 3CLpro inhibitors remains a critical endeavor in the ongoing effort to combat SARS-CoV-2 and future coronavirus threats.

References

- 1. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals [frontiersin.org]

- 5. dovepress.com [dovepress.com]

- 6. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Binding Affinity of Inhibitors to SARS-CoV-2 Main Protease (3CLpro)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of inhibitors to the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (3CLpro), also known as Mpro or 3-chymotrypsin-like protease. Due to the absence of specific public data for an inhibitor designated "IN-23," this document synthesizes information from various well-characterized inhibitors to serve as a representative guide. The principles, experimental protocols, and data presentation formats described herein are widely applicable to the study of novel 3CLpro inhibitors.

The main protease of SARS-CoV-2 is a crucial enzyme for the virus's life cycle, making it a prime target for antiviral drug development.[1][2][3] 3CLpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at 11 distinct sites, leading to the production of functional non-structural proteins essential for viral replication and transcription.[3][4][5] The active form of 3CLpro is a homodimer, and its active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41.[6][7] Inhibiting the activity of this enzyme can effectively block viral replication.[5]

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug discovery and is typically quantified by values such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). The following table summarizes representative binding affinity data for several published inhibitors of SARS-CoV-2 3CLpro.

| Inhibitor | Assay Type | IC50 (µM) | Ki (µM) | Reference Compound |

| GC376 | FRET Assay | 0.17 | - | - |

| Nafamostat | Molecular Docking | -9.0 (kcal/mol) | - | - |

| VR23 | Molecular Docking | -9.1 (kcal/mol) | - | - |

| Epitheaflagallin 3-O-gallate (ETFGg) | FRET Assay | 8.73 ± 2.30 | - | - |

| Walrycin B | qHTS | 0.26 | - | - |

| Hydroxocobalamin | qHTS | 3.29 | - | - |

| Suramin sodium | qHTS | 6.5 | - | - |

| Z-DEVD-FMK | qHTS | 6.81 | - | - |

| LLL-12 | qHTS | 9.84 | - | - |

| Z-FA-FMK | qHTS | 11.39 | - | - |

| MI-09 | In vitro | 0.0076 | - | - |

| MI-30 | In vitro | - | - | - |

*Binding energy from molecular docking studies.

Experimental Protocols

The determination of binding affinity is performed using various biophysical and biochemical assays. A commonly employed method is the Fluorescence Resonance Energy Transfer (FRET) assay.

Fluorescence Resonance Energy Transfer (FRET) Assay Protocol

This protocol describes a continuous fluorescence resonance energy transfer (FRET) assay to measure the proteolytic activity of SARS-CoV-2 3CLpro and the inhibitory effect of compounds.

1. Materials and Reagents:

-

SARS-CoV-2 3CLpro enzyme

-

FRET substrate peptide (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)[8]

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA[8]

-

Test inhibitor compounds

-

Control inhibitor (e.g., GC376)[9]

-

384-well or 96-well assay plates

-

Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm[8]

2. Assay Procedure:

-

Prepare serial dilutions of the test inhibitor compounds in the assay buffer.

-

Add a fixed volume of the diluted inhibitor or control to the wells of the assay plate. Include wells with buffer only for 0% inhibition control and wells with a known inhibitor for 100% inhibition control.

-

Add the FRET substrate peptide to all wells to a final concentration of approximately 25 µM.[8]

-

Initiate the enzymatic reaction by adding SARS-CoV-2 3CLpro to each well to a final concentration of approximately 15 nM.[8]

-

Incubate the plate at room temperature (~23°C) for a defined period (e.g., 60 minutes).[8]

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[8]

-

The increase in fluorescence, due to the cleavage of the FRET substrate and separation of the donor (Edans) and quencher (Dabcyl), is proportional to the enzyme activity.

3. Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Visualizations

Experimental Workflow for Inhibitor Screening

References

- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The main protease of SARS-CoV-2 as therapeutic target to development specific drugs to treat COVID-19 - MedCrave online [medcraveonline.com]

- 6. Antagonistic Trends Between Binding Affinity and Drug-Likeness in SARS-CoV-2 Mpro Inhibitors Revealed by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the mechanism of SARS-CoV-2 main protease autocatalytic maturation from model precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay in Summary_ki [bdb99.ucsd.edu]

- 9. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Elucidation of the SARS-CoV-2 3CLpro in Complex with the Inhibitor N3

Acknowledgment Regarding the Target of "IN-23"

Given this discrepancy, a detailed technical guide on the structural elucidation of "IN-23" with 3CLpro cannot be provided. Instead, this whitepaper will focus on a well-characterized, potent, and publicly documented inhibitor of SARS-CoV-2 3CLpro: the peptidomimetic inhibitor N3 . This will serve as a representative example to fulfill the core requirements of the user's request for an in-depth technical guide on the structural elucidation of a SARS-CoV-2 main protease inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the viral life cycle. It processes the viral polyproteins pp1a and pp1ab into functional non-structural proteins, which are necessary for viral replication and transcription. Due to its critical role and high conservation among coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics.

This guide provides a detailed overview of the structural elucidation of SARS-CoV-2 3CLpro in complex with N3, a mechanism-based inhibitor. We will cover the quantitative biochemical data, detailed experimental protocols for crystallography and enzymatic assays, and visual workflows to illustrate the processes involved.

Quantitative Data Summary

The interaction between the N3 inhibitor and SARS-CoV-2 3CLpro has been characterized through various biochemical and structural studies. The key quantitative data are summarized in the table below.

| Parameter | Value | Method | PDB Code | Reference |

| IC50 | 0.67 to 21.4 µM (range for 6 compounds including N3) | High-Throughput Screening | N/A | [1] |

| Covalent Bond | Yes (between Cys145 and N3) | X-ray Crystallography | 6LU7 | [2][3] |

| Binding Site | Substrate-binding pocket between Domain I and II | X-ray Crystallography | 6LU7 | [3] |

| Resolution | 2.16 Å | X-ray Crystallography | 6LU7 | [1] |

Experimental Protocols

Protein Expression and Purification of SARS-CoV-2 3CLpro

A detailed protocol for the production of large quantities of active 3CLpro is crucial for structural and biochemical studies. The following is a summarized methodology based on established protocols.[4]

-

Gene Synthesis and Cloning : The gene encoding for SARS-CoV-2 3CLpro (NSP5) is synthesized and cloned into an expression vector, often with a fusion tag such as a SUMO tag to enhance solubility and facilitate purification. The expression plasmid is then transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression :

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, grown overnight at 37°C.

-

The starter culture is then used to inoculate a larger volume of LB media or an isotopic-labeling minimal media (for NMR studies).

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

The culture is then incubated at a lower temperature, typically 16-20°C, for 16-20 hours to promote proper protein folding.

-

-

Cell Lysis and Clarification :

-

Cells are harvested by centrifugation at 5,000 x g for 20 minutes at 4°C.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Cells are lysed by sonication or high-pressure homogenization on ice.

-

The lysate is clarified by ultracentrifugation at 40,000 x g for 45 minutes at 4°C to remove cell debris.

-

-

Purification :

-

Affinity Chromatography : The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The fusion protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Tag Cleavage : The fusion tag is cleaved by a specific protease (e.g., ULP1 for SUMO tag) during dialysis against a buffer with low imidazole concentration.

-

Reverse Ni-NTA Chromatography : The cleaved protein solution is passed through a Ni-NTA column again to remove the cleaved tag and any uncleaved fusion protein.

-

Size-Exclusion Chromatography : The flow-through containing the purified 3CLpro is concentrated and further purified by size-exclusion chromatography (e.g., using a Superdex 75 or 200 column) to obtain a homogenous and monodisperse protein sample. The buffer for this step is typically 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, and 1 mM DTT.

-

-

Quality Control : The purity and integrity of the final protein sample are assessed by SDS-PAGE and mass spectrometry.

X-ray Crystallography of 3CLpro-N3 Complex

The determination of the crystal structure provides atomic-level insights into the inhibitor binding mode.[1]

-

Complex Formation : Purified SARS-CoV-2 3CLpro is incubated with a molar excess (e.g., 3-5 fold) of the N3 inhibitor.

-

Crystallization :

-

The 3CLpro-N3 complex is concentrated to a suitable concentration (e.g., 10-15 mg/mL).

-

Crystallization screening is performed using various commercially available screens and techniques such as sitting-drop or hanging-drop vapor diffusion at a constant temperature (e.g., 20°C).

-

Crystals are optimized by varying the precipitant concentration, pH, and additives.

-

-

Data Collection :

-

Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement :

-

The diffraction data are processed (indexed, integrated, and scaled).

-

The structure is solved by molecular replacement using a previously determined structure of apo 3CLpro as a search model.

-

The model is refined through iterative cycles of manual model building and computational refinement. The inhibitor molecule is fitted into the electron density map.

-

The final structure is validated for its geometric quality and agreement with the experimental data.

-

Enzymatic Activity Assay (FRET-based)

A Förster Resonance Energy Transfer (FRET) based assay is commonly used to determine the inhibitory activity (IC50) of compounds against 3CLpro.[5][6]

-

Assay Principle : A synthetic peptide substrate containing the 3CLpro cleavage sequence is flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). In the intact substrate, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Reagents and Buffers :

-

Assay Buffer : e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA.

-

Enzyme : Purified SARS-CoV-2 3CLpro.

-

Substrate : Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS).

-

Inhibitor : N3 inhibitor dissolved in DMSO.

-

-

Assay Procedure :

-

The assay is typically performed in a 96-well or 384-well plate format.

-

A solution of 3CLpro in assay buffer is pre-incubated with varying concentrations of the N3 inhibitor (or DMSO as a control) for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The increase in fluorescence is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm for EDANS).

-

-

Data Analysis :

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the dose-response curve (percent inhibition vs. inhibitor concentration) to a suitable equation (e.g., a four-parameter logistic equation).

-

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

Workflow for Biochemical Inhibition Assay

Conclusion

The structural and biochemical elucidation of the interaction between SARS-CoV-2 3CLpro and its inhibitor N3 provides a foundational understanding for the rational design of novel antiviral therapeutics. The detailed protocols and workflows presented in this guide offer a comprehensive overview of the key experimental steps involved in characterizing such an interaction. The high-resolution crystal structure of the 3CLpro-N3 complex reveals the precise binding mode and the covalent modification of the catalytic cysteine, offering a blueprint for the development of next-generation inhibitors targeting this crucial viral enzyme.

References

- 1. rcsb.org [rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease [frontiersin.org]

- 4. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide on Early Research into Non-Covalent SARS-CoV-2 3CLpro Inhibition

Introduction to Non-Covalent 3CLpro Inhibition

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a viral enzyme essential for the life cycle of coronaviruses, including SARS-CoV-2.[3][4] It functions by cleaving long polyproteins translated from the viral RNA into individual functional non-structural proteins (nsps) that are vital for viral replication.[3] Inhibition of 3CLpro blocks this process, making it a prime target for antiviral drug development.[3][4]

Early research efforts predominantly focused on covalent inhibitors, which form a permanent bond with the catalytic cysteine (Cys145) in the enzyme's active site.[3] However, non-covalent inhibitors, which bind reversibly, represent an important alternative strategy. The compound WU-04 emerged from this research as a potent, specific, and orally bioavailable non-covalent inhibitor of SARS-CoV-2 3CLpro.[3][4][5]

Quantitative Data: Antiviral & Enzymatic Activity of WU-04

The antiviral and enzymatic inhibitory activities of WU-04 have been quantified against multiple coronaviruses. The data below is compiled from early studies to provide a comparative overview.

Table 1: Enzymatic Inhibition and Binding Affinity

| Target Protease | Metric | Value (nM) | Notes |

| SARS-CoV-2 3CLpro | IC₅₀ | 72 | Half-maximal inhibitory concentration in enzymatic assay.[6] |

| SARS-CoV 3CLpro | IC₅₀ | 55 | Demonstrates pan-coronavirus potential.[3][4][7] |

| K_d | ~65 | Binding affinity measured by Isothermal Titration Calorimetry (ITC).[7] | |

| MERS-CoV 3CLpro | IC₅₀ | ~1000 | Higher IC₅₀ value attributed to different assay conditions required for the less stable MERS-CoV enzyme.[3][4] |

| K_d | ~32 | Despite higher IC₅₀, binding affinity remains strong.[3] |

Table 2: Cell-Based Antiviral Activity

| Virus | Cell Line | Metric | Value (nM) | Notes |

| SARS-CoV-2 | A549-hACE2 | EC₅₀ | 12 | Half-maximal effective concentration in a human lung cell line.[3] |

| EC₉₀ | 36 | 90% effective concentration.[3] | ||

| Vero E6 | IC₅₀ | 10-20 | Half-maximal inhibitory concentration in monkey kidney cells.[8] | |

| SARS-CoV | Calu-3 | EC₅₀ | 10-19 | Activity in a human lung adenocarcinoma cell line.[7] |

| MERS-CoV | Calu-3 | EC₅₀ | ~19 | Demonstrates broad antiviral activity.[4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. The following are summaries of the key experimental protocols used in the early evaluation of WU-04.

Fluorescence-Based Enzymatic Assay for 3CLpro Inhibition

This assay measures the ability of an inhibitor to block the enzymatic activity of 3CLpro in a controlled, cell-free environment.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified 3CLpro.

-

Principle: A fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans) is used which contains a quenching molecule and a fluorescent reporter. When the substrate is cleaved by 3CLpro, the quencher and reporter are separated, resulting in a measurable increase in fluorescence.

-

Protocol Steps:

-

Reagent Preparation:

-

Recombinantly express and purify the target 3CLpro (e.g., SARS-CoV-2, SARS-CoV, MERS-CoV).

-

Prepare a stock solution of the fluorogenic substrate in a suitable buffer (e.g., Tris-HCl with EDTA and DTT).

-

Prepare serial dilutions of the test inhibitor (WU-04) in DMSO, followed by dilution in assay buffer.

-

-

Assay Execution:

-

In a 96-well or 384-well plate, add a fixed concentration of purified 3CLpro enzyme to each well. For SARS-CoV-2 and SARS-CoV, 100 nM of enzyme was used; for MERS-CoV, a higher concentration of 500 nM was required due to its weaker dimerization.[3][4]

-

Add the serially diluted inhibitor to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. Typical substrate concentrations were 100 µM for SARS-CoV-2/SARS-CoV and 200 µM for MERS-CoV.[3][4]

-

-

Data Acquisition:

-

Measure the increase in fluorescence over time using a plate reader at appropriate excitation/emission wavelengths.

-

Calculate the rate of reaction for each inhibitor concentration.

-

-

Data Analysis:

-

Normalize the reaction rates against a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).

-

Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

-

Cell-Based SARS-CoV-2 Antiviral Assay

This assay evaluates the inhibitor's efficacy in preventing viral replication within a host cell line.

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of the compound in a cellular context.

-

Principle: A permissive cell line is infected with SARS-CoV-2 in the presence of varying concentrations of the inhibitor. The reduction in viral replication is measured, often using a reporter virus (e.g., expressing luciferase) or by quantifying viral products.

-

Protocol Steps:

-

Cell Culture:

-

Compound Preparation:

-

Prepare serial dilutions of the test inhibitor (WU-04) in cell culture medium.

-

-

Infection and Treatment:

-

Remove the culture medium from the cells and add the diluted inhibitor.

-

Infect the cells with a known multiplicity of infection (MOI) of SARS-CoV-2 (a luciferase-expressing strain was used for A549-hACE2 assays).[3]

-

Incubate the plates for a specified duration (e.g., 24-48 hours) at 37°C in a CO₂ incubator.[9]

-

-

Quantification of Viral Replication:

-

Luciferase Reporter Assay: If a reporter virus is used, lyse the cells and add a luciferase substrate. Measure the resulting luminescence, which is proportional to the level of viral replication.

-

Cytopathic Effect (CPE) Assay: Alternatively, assess the ability of the compound to protect cells from virus-induced cell death. This can be quantified by staining viable cells with a dye like crystal violet.

-

-

Cytotoxicity Assessment:

-

In parallel, treat uninfected cells with the same serial dilutions of the inhibitor to assess its toxicity on the host cells (to calculate the selectivity index).

-

-

Data Analysis:

-

Normalize the reporter signal (or cell viability) to uninfected and untreated-infected controls.

-

Plot the normalized values against the logarithm of inhibitor concentration to determine the EC₅₀.

-

-

Mechanism of Action & Visualizations

WU-04 functions as a competitive, non-covalent inhibitor of 3CLpro.[6] It binds directly to the enzyme's catalytic pocket, physically blocking the substrate from accessing the catalytic dyad (His41 and Cys145) and thereby preventing the cleavage of the viral polyprotein.[3]

Diagram 1: SARS-CoV-2 Replication Cycle & 3CLpro Role

Caption: Overview of the SARS-CoV-2 replication cycle highlighting the critical role of 3CLpro.

Diagram 2: Experimental Workflow for Antiviral Screening

Caption: A generalized workflow for the in vitro evaluation of a candidate antiviral compound.

Diagram 3: Mechanism of 3CLpro Inhibition by WU-04

Caption: Competitive inhibition mechanism of WU-04 on SARS-CoV-2 3CLpro.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The molecular mechanism of non-covalent inhibitor WU-04 targeting SARS-CoV-2 3CLpro and computational evaluation of its effectiveness against mainstream coronaviruses. – ScienceOpen [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Resistance mechanisms of SARS-CoV-2 3CLpro to the non-covalent inhibitor WU-04 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Antiviral Properties of SARS-CoV-2 3CLpro Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "SARS-CoV-2 3CLpro-IN-23." Therefore, this guide provides a comprehensive overview of the theoretical antiviral properties of well-characterized inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a validated and critical target for anti-COVID-19 therapeutics.

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an enzyme essential for the replication of SARS-CoV-2.[1][2] It is responsible for processing the viral polyproteins translated from the viral RNA into functional proteins required for viral replication.[1][2] Inhibiting the activity of 3CLpro can effectively halt the viral life cycle, making it a prime target for antiviral drug development.[1][2]

Mechanism of Action of 3CLpro Inhibitors

Upon the entry of SARS-CoV-2 into a host cell, its RNA is released and translated into two large polyproteins, pp1a and pp1ab. The 3CLpro enzyme is responsible for cleaving these polyproteins at multiple specific sites to release functional non-structural proteins (nsps) that are vital for the assembly of the viral replication and transcription complex.

3CLpro inhibitors are designed to bind to the active site of the enzyme, preventing it from processing the viral polyproteins. This disruption of the viral life cycle inhibits the formation of new virus particles. These inhibitors can be broadly categorized into covalent and non-covalent inhibitors, based on their mechanism of binding to the catalytic dyad (Cys145 and His41) of the enzyme.

Quantitative Data for Representative 3CLpro Inhibitors

The following table summarizes the in vitro efficacy of several well-documented SARS-CoV-2 3CLpro inhibitors.

| Compound | Target | IC50 | Cell Line | EC50 | Citation(s) |

| PF-00835231 | SARS-CoV-2 3CLpro | 0.27 nM | - | - | [3][4] |

| SARS-CoV 3CLpro | 4 nM | - | - | [3][4] | |

| SARS-CoV-2 (USA-WA1/2020) | - | A549+ACE2 | 0.158 µM (48h) | [5] | |

| SARS-CoV-2 (USA/NYU-VC-003/2020) | - | A549+ACE2 | 0.184 µM (24h) | [3] | |

| GC-376 | Multiple Coronaviruses 3CLpro | ~1.11 µM (PEDV) | - | - | [6] |

| SARS-CoV-2 | - | Vero | 0.70 µM | [1] | |

| Norovirus | - | HG23 | 0.3 µM | [6] | |

| Nirmatrelvir (PF-07321332) | SARS-CoV-2 3CLpro | - | - | - | [7][8][9] |

| SARS-CoV-2 (Omicron) | - | - | 16 nM | [10] | |

| SARS-CoV-2 (Original) | - | - | 38 nM | [10] | |

| Boceprevir | SARS-CoV-2 | - | Vero | 15.57 µM | [1] |

Experimental Protocols

3CLpro Enzymatic Assay (FRET-based)

This protocol outlines a common method to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) assay.[11][12]

a. Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When 3CLpro cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.[11][12]

b. Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)[11]

-

Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA[11]

-

Test compounds dissolved in DMSO

-

384-well assay plates

-

Fluorescence plate reader

c. Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add the FRET peptide substrate to all wells to a final concentration of approximately 25 µM.[11]

-

Initiate the reaction by adding the SARS-CoV-2 3CLpro enzyme to a final concentration of approximately 15 nM.[11]

-

Incubate the plate at room temperature (e.g., 23°C) for a defined period (e.g., 60 minutes).[11]

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans).[11]

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software.

Cell-Based Antiviral Assay

This protocol describes a general method to evaluate the antiviral efficacy of compounds against live SARS-CoV-2 in a cell culture system.[13][14][15]

a. Principle: This assay measures the ability of a compound to inhibit viral replication in host cells. The antiviral activity is often determined by quantifying the reduction in viral load or the inhibition of virus-induced cytopathic effect (CPE).[13]

b. Materials:

-

Host cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6, A549+ACE2).[13]

-

SARS-CoV-2 virus stock (e.g., USA-WA1/2020).[14]

-

Cell culture medium (e.g., DMEM with 2% FBS).[16]

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Reagents for quantifying viral replication (e.g., RT-qPCR reagents for viral RNA, antibodies for viral proteins, or reagents for cell viability assays like MTT).[6]

c. Procedure:

-

Seed the host cells in 96-well plates and incubate until they form a confluent monolayer.[6]

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Pre-treat the cells with the diluted compounds for a short period (e.g., 1-2 hours).[17]

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, an MOI of 0.009.[16] Include virus-only controls and mock-infected controls.

-

Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C with 5% CO2.[6][17]

-

After incubation, quantify the viral replication. This can be done by:

-

RT-qPCR: Extracting RNA from the cell supernatant or cell lysate and quantifying the viral genome copies.[14]

-

Immunofluorescence: Fixing the cells and staining for a viral protein (e.g., Nucleocapsid protein) to count infected cells.[17]

-

CPE Inhibition Assay: Visually scoring the inhibition of virus-induced cell death or using a cell viability assay (e.g., MTT) to quantify the protective effect of the compound.[6]

-

-

Calculate the percent inhibition of viral replication for each compound concentration.

-

Determine the EC50 (50% effective concentration) value from the dose-response curve.

-

Concurrently, perform a cytotoxicity assay (CC50) on uninfected cells to assess the compound's toxicity.

Visualizations

Caption: SARS-CoV-2 replication cycle and the inhibitory action of 3CLpro inhibitors.

Caption: Experimental workflow for the evaluation of SARS-CoV-2 3CLpro inhibitors.

References

- 1. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PF-00835231 | SARS-CoV | TargetMol [targetmol.com]

- 5. scienceopen.com [scienceopen.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Nirmatrelvir - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Oral Nirmatrelvir/Ritonavir Therapy for COVID-19: The Dawn in the Dark? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacytimes.com [pharmacytimes.com]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. researchgate.net [researchgate.net]

- 13. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 14. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. selleckchem.com [selleckchem.com]

Unveiling SARS-CoV-2 3CLpro-IN-23: A Novel Covalent Inhibitor Targeting Viral Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract